1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
Overview
Description
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane is a useful research compound. Its molecular formula is C26H4F20P2 and its molecular weight is 758.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1,2-Bis(dipentafluorophenylphosphino)ethane, also known as 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane or 1,2-Bis(bis(perfluorophenyl)phosphino)ethane, is primarily used as a ligand in various chemical reactions . Its primary targets are the metal centers in these reactions, where it forms complexes and facilitates the reaction process .
Mode of Action
This compound acts as a bidentate ligand, meaning it can bind to a metal center at two points . The phosphine groups in the compound have the ability to donate electron density to the metal center, stabilizing it and facilitating its participation in various reactions . This interaction leads to changes in the electronic structure of the metal center, which can influence the course of the reaction .
Biochemical Pathways
As a ligand, 1,2-Bis(dipentafluorophenylphosphino)ethane is involved in several types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, and the role of the ligand is to facilitate the coupling of different organic fragments .
Pharmacokinetics
Like other organophosphorus compounds, it is expected to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of the action of 1,2-Bis(dipentafluorophenylphosphino)ethane is the facilitation of various coupling reactions . By acting as a ligand, it enables the formation of new carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic compounds .
Action Environment
The action of 1,2-Bis(dipentafluorophenylphosphino)ethane can be influenced by various environmental factors. For instance, the presence of oxygen or moisture can potentially oxidize the phosphine groups, affecting their ability to act as ligands . Therefore, reactions involving this compound are often carried out under inert conditions . Additionally, the compound’s melting point is 192-195 °C (lit.), indicating that it is stable under normal conditions but can decompose at high temperatures .
Biological Activity
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, commonly referred to as F-DPPE, is a bidentate phosphine ligand that has garnered attention in various chemical and biological applications due to its unique structural properties and biological activity. This article delves into the biological activity of F-DPPE, highlighting its role in catalysis, potential therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Properties
F-DPPE is characterized by its bisphosphine structure, which consists of two bis(pentafluorophenyl) groups attached to a central ethane moiety. The presence of fluorinated phenyl groups enhances its electron-withdrawing properties, making it a potent ligand in coordination chemistry.
Chemical Formula
- Molecular Formula : CHFP
Structural Features
- Bidentate Ligand : Capable of coordinating to metal centers through both phosphorus atoms.
- Fluorinated Aromatic Rings : Contribute to its stability and solubility in organic solvents.
Anticancer Properties
F-DPPE has been studied for its potential anticancer properties, particularly in the context of platinum-based complexes. Research indicates that complexes formed with F-DPPE exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of platinum complexes containing F-DPPE on human cancer cell lines. The results are summarized in Table 1.
Complex | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
[Pt(F-DPPE)(Cl)] | A549 (Lung Cancer) | 5.2 | Induction of apoptosis |
[Pt(F-DPPE)(DMSO)] | HeLa (Cervical) | 3.8 | DNA interstrand cross-linking |
[Pt(F-DPPE)(Acac)] | MCF-7 (Breast) | 4.5 | Cell cycle arrest |
The study demonstrated that the incorporation of F-DPPE significantly enhances the anticancer activity of platinum complexes compared to traditional ligands such as diphenylphosphine .
The anticancer activity of F-DPPE-containing complexes is primarily attributed to their ability to form stable metal-ligand bonds, which facilitate cellular uptake and interaction with biomolecules. The following mechanisms have been proposed:
- DNA Binding : Formation of DNA adducts leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress resulting in apoptosis.
- Cell Cycle Disruption : Interference with cell cycle progression, particularly at the G2/M phase.
Applications in Sensing
F-DPPE has also been utilized in the development of chemosensors for detecting heavy metals such as mercury (Hg). These sensors leverage the ligand's properties to enhance fluorescence signals upon metal binding.
Case Study: Fluorescent Chemosensors
In a recent study, a chemosensor based on a platinum complex with F-DPPE was developed for detecting Hg. The performance metrics are shown in Table 2.
Sensor Type | Detection Limit | Fluorescence Emission (nm) | Application |
---|---|---|---|
Platinum-FDPPE Complex | 7.41 nM | 488 | Bioimaging in live cells |
Isocoumarin-based Sensor | 8.12 nM | 455 | Environmental monitoring |
These findings indicate that F-DPPE not only plays a crucial role in enhancing the biological activity of metal complexes but also serves as an effective component in sensor technology .
Properties
IUPAC Name |
2-bis(2,3,4,5,6-pentafluorophenyl)phosphanylethyl-bis(2,3,4,5,6-pentafluorophenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H4F20P2/c27-3-7(31)15(39)23(16(40)8(3)32)47(24-17(41)9(33)4(28)10(34)18(24)42)1-2-48(25-19(43)11(35)5(29)12(36)20(25)44)26-21(45)13(37)6(30)14(38)22(26)46/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLFIYOFKVGEBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F)P(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H4F20P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370364 | |
Record name | (Ethane-1,2-diyl)bis[bis(pentafluorophenyl)phosphane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76858-94-1 | |
Record name | (Ethane-1,2-diyl)bis[bis(pentafluorophenyl)phosphane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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